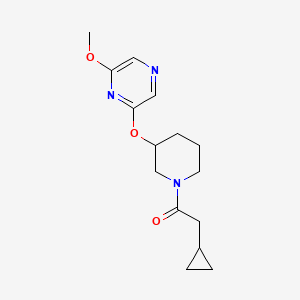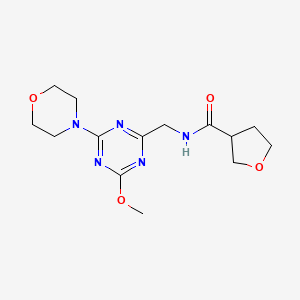
N-((4-metoxi-6-morfolino-1,3,5-triazin-2-il)metil)tetrahidrofurano-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide is a synthetic organic compound that belongs to the class of 1,3,5-triazine derivatives
Aplicaciones Científicas De Investigación
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Agriculture: Used as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide, also known as N-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide, primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these targets, the compound disrupts the bacterial cell cycle, leading to cell death .
Mode of Action
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide interacts with DNA gyrase and topoisomerase IV by binding to their active sites. This binding prevents the enzymes from performing their essential functions in DNA supercoiling and relaxation. As a result, the bacterial DNA becomes damaged and fragmented, inhibiting cell division and leading to bacterial cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide affects several biochemical pathways. The disruption of DNA replication and transcription halts protein synthesis and other vital cellular processes. This leads to the accumulation of DNA damage and the activation of bacterial stress responses, ultimately resulting in cell death .
Pharmacokinetics
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide include the inhibition of bacterial growth and proliferation. By targeting DNA gyrase and topoisomerase IV, the compound induces DNA damage, disrupts cellular processes, and triggers cell death. This results in the effective elimination of bacterial infections .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide. Optimal conditions for its activity include a neutral to slightly acidic pH and moderate temperatures. The presence of certain ions or other drugs may enhance or inhibit its antibacterial effects, highlighting the importance of considering environmental factors in its therapeutic application .
: Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity : Substituted 1,3,5-Triazine Heterocycles: Synthesis and Antibacterial Activity : 4- (4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Análisis Bioquímico
Biochemical Properties
This suggests that this compound may interact with certain enzymes or proteins within these organisms, leading to their inhibition or activation .
Cellular Effects
Given its antimicrobial properties, it can be inferred that it may influence cell function by disrupting essential cellular processes in microorganisms .
Molecular Mechanism
This suggests that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with methoxyamine and morpholine under controlled conditions. This step involves nucleophilic substitution reactions where the chlorine atoms on cyanuric chloride are replaced by methoxy and morpholino groups.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran-3-carboxamide moiety is introduced through a coupling reaction with the triazine intermediate. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The triazine ring can be reduced to form dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro triazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-1,3,5-triazine: Known for its use in the synthesis of various derivatives with antimicrobial and anticancer properties.
2,4,6-Trichloro-1,3,5-triazine: Commonly used as a starting material for the synthesis of triazine derivatives.
4-Methoxy-1,3,5-triazine: Similar in structure but lacks the morpholino and tetrahydrofuran moieties.
Uniqueness
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide is unique due to the presence of both the morpholino and tetrahydrofuran moieties, which confer distinct chemical and biological properties. These structural features enhance its solubility, stability, and ability to interact with a broader range of biological targets compared to simpler triazine derivatives.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Propiedades
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-21-14-17-11(8-15-12(20)10-2-5-23-9-10)16-13(18-14)19-3-6-22-7-4-19/h10H,2-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPWBOYNKLQNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)
![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)
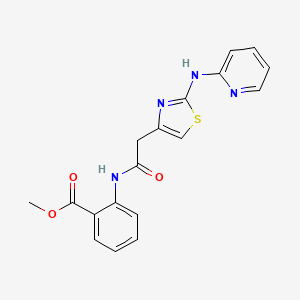
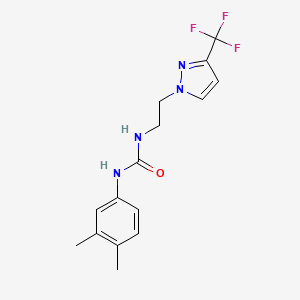
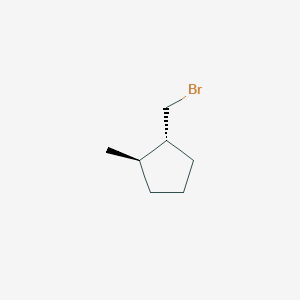
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)
![N-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]prop-2-enamide](/img/structure/B2595889.png)
![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)
![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2595894.png)
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595895.png)
